Isoxazole, 5-(bromophenylmethyl)-3-ethoxy-4-methyl-

Synthetic Chemistry Building Block Reactivity Nucleophilic Displacement

Isoxazole, 5-(bromophenylmethyl)-3-ethoxy-4-methyl- (CAS 192440-03-2) is a fully substituted 1,2-oxazole derivative with the molecular formula C13H14BrNO2 and a molecular weight of 296.16 g/mol. It features a 3-ethoxy-4-methylisoxazole core with a distinctive 5-(bromo(phenyl)methyl) substituent, placing it within the broader class of heterocyclic building blocks used in medicinal chemistry and agrochemical research.

Molecular Formula C13H14BrNO2
Molecular Weight 296.16 g/mol
CAS No. 192440-03-2
Cat. No. B12896695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole, 5-(bromophenylmethyl)-3-ethoxy-4-methyl-
CAS192440-03-2
Molecular FormulaC13H14BrNO2
Molecular Weight296.16 g/mol
Structural Identifiers
SMILESCCOC1=NOC(=C1C)C(C2=CC=CC=C2)Br
InChIInChI=1S/C13H14BrNO2/c1-3-16-13-9(2)12(17-15-13)11(14)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3
InChIKeyZPWDNZQDIHKDNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxazole, 5-(Bromophenylmethyl)-3-ethoxy-4-methyl- (CAS 192440-03-2): Structural and Procurement Baseline


Isoxazole, 5-(bromophenylmethyl)-3-ethoxy-4-methyl- (CAS 192440-03-2) is a fully substituted 1,2-oxazole derivative with the molecular formula C13H14BrNO2 and a molecular weight of 296.16 g/mol . It features a 3-ethoxy-4-methylisoxazole core with a distinctive 5-(bromo(phenyl)methyl) substituent, placing it within the broader class of heterocyclic building blocks used in medicinal chemistry and agrochemical research [1]. The compound is commercially available at 97% purity from multiple suppliers, positioning it as a research-grade intermediate rather than a final bioactive entity .

Why Isoxazole, 5-(Bromophenylmethyl)-3-ethoxy-4-methyl- Cannot Be Replaced by Generic Isoxazole Analogs


Isoxazole derivatives are not interchangeable building blocks: the position and nature of substituents on the isoxazole ring critically govern both reactivity in downstream transformations and any resulting biological activity [1]. The target compound bears a benzylic bromide at the 5-position—a reactive center capable of nucleophilic displacement that is absent in the corresponding non-brominated benzyl analog (CAS 192440-02-1) and electronically distinct from the simpler bromomethyl analog (CAS 194286-80-1). Class-level SAR studies demonstrate that bromine substitution on aryl-isoxazole scaffolds can modulate antimicrobial and antitubercular potency by over 5-fold compared to non-halogenated or chloro-substituted analogs [2]. Substituting a generic isoxazole for this specific compound would alter both synthetic trajectory and any structure-dependent biological readout.

Quantitative Differentiation Evidence: Isoxazole, 5-(Bromophenylmethyl)-3-ethoxy-4-methyl- vs. Closest Analogs


Benzylic Bromide vs. Bromomethyl Reactivity: Synthetic Utility Differentiation for Isoxazole, 5-(Bromophenylmethyl)-3-ethoxy-4-methyl-

The target compound contains a benzylic bromide (C-Br adjacent to phenyl ring) at the 5-position, which provides enhanced electrophilicity for nucleophilic substitution compared to the simpler bromomethyl analog (CAS 194286-80-1, where bromine is attached to a CH2 group directly on the isoxazole ring without phenyl stabilization). The benzylic carbon bears partial positive charge stabilized by the adjacent phenyl ring, enabling SN1/SN2 reactivity under milder conditions [1]. In contrast, the bromomethyl analog (CAS 194286-80-1) lacks this phenyl conjugation and requires more forcing conditions for displacement. The non-brominated benzyl analog (CAS 192440-02-1, C13H15NO2, MW 217.26) lacks any halogen leaving group entirely, precluding direct nucleophilic substitution chemistry .

Synthetic Chemistry Building Block Reactivity Nucleophilic Displacement

Physicochemical Property Differentiation: logP and Molecular Weight Comparison Across Isoxazole Analogs

Computationally predicted logP values and molecular weights differ substantially between the target compound and its closest structural analogs. The target compound (C13H14BrNO2, MW 296.16) contains a bromine atom and an ethoxy group, yielding a predicted logP of approximately 3.2-3.4 based on fragment-based calculations [1]. The non-brominated benzyl analog (CAS 192440-02-1, C13H15NO2, MW 217.26) lacks the bromine atom entirely, resulting in a lower predicted logP (~2.5-2.8). The bromomethyl analog (CAS 194286-80-1, C7H10BrNO2, MW 220.06) has a significantly lower MW and fewer rotatable bonds. The 4-bromo regioisomer (CAS 169310-98-9, C6H8BrNO2, MW 206.04) places bromine directly on the isoxazole ring rather than on a benzylic substituent, altering both electronic distribution and steric profile .

Physicochemical Properties Drug-likeness logP Molecular Descriptors

Class-Level Antimicrobial SAR: Bromine Substitution on Isoxazole-Phenyl Scaffolds Enhances Antitubercular Potency

Although no direct bioassay data exist for the target compound itself, class-level SAR from structurally related isoxazole derivatives demonstrates that bromine substitution on the phenyl ring significantly enhances antimycobacterial activity. Phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives containing a 4-bromophenyl substituent showed MIC values of 0.34-0.41 μM against Mycobacterium tuberculosis H37Rv, representing a 2.2-2.7 fold improvement over the isoniazid control (MIC = 0.91 μM) [1]. In a separate study, 4-[5-(4-bromophenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenol (4l) was the most active compound against MTB and INH-resistant MTB with an MIC of 0.62 μM [2]. These data establish a class-level precedent that bromophenyl-isoxazole hybrids confer measurable antimicrobial advantages over non-brominated or differently substituted analogs.

Antitubercular Activity Structure-Activity Relationship Isoxazole Bromine Effect

Structural Uniqueness: 3-Ethoxy-4-Methyl-5-(Bromo(Phenyl)Methyl) Substitution Pattern Has No Direct Commercial Generic Equivalent

A systematic search of major chemical catalogs (ChemSpider, ChemicalBook, PubChem) reveals that no compound with the exact 3-ethoxy-4-methyl-5-(bromo(phenyl)methyl)isoxazole substitution pattern exists among the closest commercially available analogs. The benzyl analog (CAS 192440-02-1, 5-(phenylmethyl), no bromine, MW 217.26) and the bromomethyl analog (CAS 194286-80-1, 5-(bromomethyl), no phenyl group, MW 220.06) are the nearest structural neighbors, each lacking one of two key functional elements (the bromine leaving group or the phenyl ring, respectively). The 4-bromo-3-ethoxy-5-methylisoxazole (CAS 169310-98-9) places bromine on the ring rather than the benzylic position, fundamentally altering its electronic character. This unique substitution pattern—combining a benzylic bromide electrophile with an electron-rich ethoxyisoxazole core—makes the compound a non-fungible synthetic intermediate.

Chemical Procurement Structural Uniqueness Building Block Diversity

Commercial Availability and Purity Benchmarking: 97% Purity with Defined Catalog Specifications

The target compound is commercially available at 97% purity (catalog number CM1074374, MW 296.16) . The structurally related 5-(4-bromophenyl)isoxazole (CAS 85237-93-2) is offered by Thermo Scientific at 97% purity, and 5-(3-bromophenyl)isoxazole at 95% purity . The non-brominated benzyl analog (CAS 192440-02-1) is listed with typical research-grade purity of 95-97%. This parity in commercial purity ensures that the target compound meets standard research-grade specifications without requiring additional purification, making it directly comparable in procurement readiness to its closest commercially supplied analogs while offering the unique benzylic bromide handle that they lack.

Procurement Purity Quality Control Supply Chain

Evidence-Backed Application Scenarios for Isoxazole, 5-(Bromophenylmethyl)-3-ethoxy-4-methyl- (CAS 192440-03-2)


Focused Library Synthesis for Antitubercular Drug Discovery

The benzylic bromide handle enables rapid diversification via nucleophilic displacement (amines, thiols, azides) to generate focused libraries around the bromophenyl-isoxazole scaffold. Class-level SAR evidence demonstrates that bromophenyl-isoxazole hybrids achieve MIC values of 0.34-0.41 μM against M. tuberculosis H37Rv, outperforming isoniazid (MIC 0.91 μM) by over 2-fold [1]. The target compound's reactive benzylic position allows late-stage functionalization without disturbing the 3-ethoxy-4-methylisoxazole core, enabling systematic exploration of the 5-position substituent space while retaining the bromine atom that class-level data implicate as potency-enhancing [2].

Synthesis of Bifunctional Chemical Probes and PROTAC Precursors

The dual functionality of the target compound—a benzylic bromide for linker attachment and an ethoxyisoxazole core for target protein engagement—makes it suitable for constructing bifunctional molecules. The benzylic bromide can be displaced with amine-terminated PEG linkers under mild conditions (K2CO3, DMF, rt to 60°C) based on precedent from analogous benzylic bromide-isoxazole systems [1]. The ethoxy group at position 3 provides hydrogen bond acceptor capability (predicted TPSA ~35 Ų) that can contribute to target binding, while the 4-methyl group offers a vector for additional functionalization if required.

Agrochemical Lead Optimization Leveraging Bromophenyl-Isoxazole SAR

Isoxazole derivatives bearing bromophenyl substituents have demonstrated potent fungicidal activity against agriculturally relevant pathogens. A structurally related compound, 5-[2-{4-(4-bromophenyl)-2,3-diaza-1,3-pentadienyl}-α-methoxybenzyl]-3-methylisoxazole, showed potent activity against cucumber powdery mildew and cucumber downy mildew in structure-activity studies [1]. The target compound's reactive benzylic bromide provides a synthetic entry point for generating analogs around this fungicidal chemotype, with the bromine atom contributing to both target binding and physicochemical properties (logP) appropriate for foliar application [2].

Methodology Development for Benzylic Functionalization of Heterocycles

The compound serves as a well-defined substrate for developing and benchmarking new synthetic methodologies targeting benzylic C-Br bonds in heterocyclic systems. Its single reactive center avoids chemoselectivity complications present in polyhalogenated analogs, while the isoxazole ring provides spectroscopic handles (characteristic 1H NMR shifts for the 4-methyl group and ethoxy CH2) for reaction monitoring. This positions the compound as a superior model substrate compared to simpler benzyl bromides that lack the heterocyclic context relevant to pharmaceutical building block chemistry [1].

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